molecular formula C₁₆₈H₂₇₅N₅₇O₄₄S B1574803 PTD-p65-P1 Peptide

PTD-p65-P1 Peptide

Cat. No.: B1574803
M. Wt: 3829.50
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Overview

This compound is a synthetic bioactive compound characterized by its unique fusion structure consisting of a protein transduction domain derived from the antennapedia protein conjugated with a specific peptide sequence from the p65 subunit of Nuclear Factor kappa B. The peptide exhibits distinct molecular characteristics that enable its biological function as a selective Nuclear Factor kappa B inhibitor. The compound is derived from amino acid residues 271-282 of the p65 subunit, specifically targeting the phosphorylation site Serine 276, which is crucial for Nuclear Factor kappa B transcriptional activity.

The molecular composition of this compound varies slightly depending on the salt form, with the free base form having a molecular formula of C168H275N57O44S and a molecular weight of 3829.5 Daltons. The trifluoroacetate salt form exhibits a molecular formula of C170H276F3N57O46S with a molecular weight of 3943.52 Daltons. The peptide sequence is characterized by H-DRQIKIWFQNRRMKWKKQLRRPSDRELSE-OH, comprising 29 amino acids that include both the antennapedia-derived transduction domain and the p65-derived inhibitory sequence.

The structural design of this compound enables efficient cellular membrane penetration through the protein transduction domain component. This domain, derived from the third helix sequence of the antennapedia transcription factor, consists of cationic residues that facilitate electrostatic interactions with negatively charged cell membrane components. The peptide's ability to cross cellular membranes represents a significant advantage over traditional small molecule inhibitors, as it can deliver the active inhibitory sequence directly to intracellular targets without requiring specialized delivery systems.

Chemical Property Value
Molecular Formula (Free Base) C168H275N57O44S
Molecular Weight (Free Base) 3829.5 g/mol
Molecular Formula (TFA Salt) C170H276F3N57O46S
Molecular Weight (TFA Salt) 3943.52 g/mol
Amino Acid Length 29 residues
Target Sequence p65 residues 271-282
Solubility DMSO, Water (>100 mg/mL)

Historical Development of Nuclear Factor Kappa B Inhibitors

The development of Nuclear Factor kappa B inhibitors has evolved significantly since the initial discovery of the transcription factor system in 1986 by Ranjan Sen and David Baltimore. The recognition of Nuclear Factor kappa B as a critical regulator of inflammatory responses and cellular survival mechanisms prompted extensive research into methods for modulating its activity. Early approaches to Nuclear Factor kappa B inhibition focused on small molecule compounds that could interfere with various steps in the activation pathway, including inhibitors of I kappa B kinase complexes and proteasome inhibitors that prevented the degradation of inhibitory I kappa B proteins.

The concept of using anti-inflammatory drugs as Nuclear Factor kappa B inhibitors emerged from observations that salicylates and aspirin could suppress Nuclear Factor kappa B activation at concentrations used therapeutically for chronic inflammatory conditions. These discoveries revealed that the anti-inflammatory effects of these compounds extended beyond cyclooxygenase inhibition to include direct interference with Nuclear Factor kappa B signaling pathways. Sodium salicylate and aspirin were found to inhibit Nuclear Factor kappa B activation by preventing the phosphorylation and subsequent degradation of I kappa B alpha, thereby retaining the transcription factor in the cytoplasm and preventing nuclear translocation.

The development of peptide-based Nuclear Factor kappa B inhibitors represented a significant advancement in the field, offering greater specificity and reduced off-target effects compared to small molecule approaches. The SN50 peptide, developed as a cell-permeable inhibitor of Nuclear Factor kappa B translocation, demonstrated the feasibility of using protein transduction technology to deliver inhibitory sequences directly to cells. This peptide consists of a hydrophobic signal sequence from Kaposi fibroblast growth factor attached to a Nuclear Factor kappa B p50 nuclear localization sequence, effectively blocking the nuclear import of Nuclear Factor kappa B complexes.

The evolution toward this compound represented a refinement of peptide-based inhibition strategies, focusing specifically on the p65 subunit and its critical phosphorylation sites. Research conducted by Takada and colleagues identified specific peptide sequences derived from the p65 subunit that could selectively inhibit Nuclear Factor kappa B activation when linked to protein transduction domains. This approach offered improved specificity by targeting the transactivation domain of p65 rather than the nuclear import machinery, allowing for more precise modulation of Nuclear Factor kappa B-dependent gene expression.

Role of Nuclear Factor Kappa B and p65 Signaling in Cellular Processes

Nuclear Factor kappa B signaling represents one of the most important regulatory pathways in cellular biology, controlling the expression of diverse gene families essential for inflammatory responses, immune regulation, cell survival, and stress responses. The Nuclear Factor kappa B family consists of five subunits: p50, p52, p65, RelB, and c-Rel, which form various homo- and heterodimeric complexes with distinct transcriptional activities. The p65 subunit, also known as RelA, serves as the primary transactivation domain-containing component of Nuclear Factor kappa B complexes and is critical for the transcriptional activation of target genes.

The activation of Nuclear Factor kappa B signaling involves a complex cascade of molecular events initiated by diverse stimuli including inflammatory cytokines, pathogen-associated molecular patterns, cellular stress, and DNA damage. Under resting conditions, Nuclear Factor kappa B dimers are sequestered in the cytoplasm through association with inhibitory I kappa B proteins that mask the nuclear localization sequences of the transcription factors. Upon stimulation, the I kappa B kinase complex becomes activated and phosphorylates specific serine residues on I kappa B proteins, targeting them for ubiquitination and proteasomal degradation.

The liberation of Nuclear Factor kappa B from I kappa B inhibition allows for nuclear translocation and DNA binding, but optimal transcriptional activity requires additional post-translational modifications of the p65 subunit. Phosphorylation of p65 at multiple serine and threonine residues, including Serine 276, Serine 536, and Threonine 254, enhances its interaction with transcriptional coactivators and increases the efficiency of target gene expression. The phosphorylation of Serine 276 by protein kinase A and mitogen-activated protein kinases is particularly important for the recruitment of the transcriptional coactivators p300 and CREB-binding protein, which facilitate chromatin remodeling and transcriptional initiation.

Nuclear Factor Kappa B Subunit Primary Function Key Modifications
p65 (RelA) Transactivation domain Ser276, Ser536, Thr254 phosphorylation
p50 DNA binding, nuclear import Limited transactivation capacity
p52 DNA binding Processed from p100 precursor
RelB Alternative pathway activation Primarily nuclear localization
c-Rel Lymphocyte-specific functions Tissue-restricted expression

The downstream effects of Nuclear Factor kappa B activation encompass a broad spectrum of cellular processes that are fundamental to both physiological homeostasis and pathological conditions. In immune cells, Nuclear Factor kappa B controls the expression of inflammatory cytokines, chemokines, and adhesion molecules that coordinate immune responses and inflammation. The transcription factor regulates the expression of anti-apoptotic proteins such as Bcl-2 family members and inhibitors of apoptosis proteins, thereby promoting cell survival under stress conditions. Additionally, Nuclear Factor kappa B signaling influences cell cycle progression, DNA repair mechanisms, and metabolic reprogramming in response to cellular demands.

The dysregulation of Nuclear Factor kappa B signaling has been implicated in numerous human diseases, including cancer, autoimmune disorders, chronic inflammatory diseases, and neurodegenerative conditions. In cancer, constitutive Nuclear Factor kappa B activation promotes tumor cell survival, proliferation, invasion, and resistance to therapeutic interventions. The transcription factor contributes to the maintenance of cancer stem cell populations and the establishment of pro-tumorigenic microenvironments through the regulation of angiogenic factors and immune-suppressive mediators. Understanding these complex roles has driven the development of specific inhibitors like this compound that can selectively modulate Nuclear Factor kappa B activity for research and potential therapeutic applications.

Properties

Molecular Formula

C₁₆₈H₂₇₅N₅₇O₄₄S

Molecular Weight

3829.50

sequence

One Letter Code: DRQIKIWFQNRRMKWKKQLRRPSDRELSE

Origin of Product

United States

Scientific Research Applications

Cancer Research

PTD-p65-P1 has shown significant promise in cancer research, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to suppress NF-κB activation, which is often constitutively active in various cancers. This inhibition can lead to reduced cell survival and increased apoptosis in malignant cells.

Case Study Example:

  • Study on Multiple Myeloma Cells : Research indicated that PTD-p65-P1 effectively inhibited constitutive NF-κB activation in multiple myeloma (MCL) cells, leading to decreased cell viability and increased cytotoxicity .
Cell Type Effect of PTD-p65-P1 Outcome
Multiple Myeloma (MCL)Inhibition of NF-κB activationReduced cell viability
SP-53 CellsInduction of apoptosisIncreased cytotoxicity

Inflammation Studies

The peptide's role as an NF-κB inhibitor makes it a valuable tool in studying inflammatory responses. By modulating NF-κB activity, researchers can explore pathways involved in chronic inflammation and related diseases.

Research Findings:

  • PTD-p65-P1 has been utilized to dissect the signaling pathways involved in inflammatory diseases, demonstrating its potential for therapeutic applications against conditions such as rheumatoid arthritis and inflammatory bowel disease.

Therapeutic Development

Given its ability to inhibit NF-κB, PTD-p65-P1 is being investigated for therapeutic applications. Its properties could be harnessed to develop treatments for diseases where NF-κB plays a pivotal role.

Potential Applications:

  • Autoimmune Diseases : Targeting NF-κB activity with PTD-p65-P1 may provide new avenues for treating autoimmune conditions by modulating immune responses.
  • Cancer Therapy : As an adjunct therapy, it could enhance the efficacy of existing cancer treatments by sensitizing tumor cells to apoptosis.

Data Table: Summary of Applications

Application Area Mechanism Potential Impact
Cancer ResearchInhibition of NF-κBReduced tumor growth
Inflammation StudiesModulation of inflammatory pathwaysDecreased chronic inflammation
Therapeutic DevelopmentTargeting immune responsesNew treatments for autoimmune diseases

Chemical Reactions Analysis

General Information

PTD-p65-P1 peptide is a nuclear transcription factor NF-kappaB inhibitor, composed of a membrane-translocating peptide sequence generated from antennapedia (PTD) conjugated with p65-P1, which selectively inhibits activation induced by various inflammatory stimuli .

  • Sequence (One-Letter Code): DRQIKIWFQNRRMKWKKQLRRPSDRELSE

  • Molecular Weight: 3829.5

  • Purity: ≥ 95% by HPLC

  • Salt: TFA Salt

  • Storage: Store at -20°C under desiccating conditions for up to 12 months

Chemical Reactions and Interactions

  • NF-κB Inhibition: PTD-p65-P1 inhibits NF-κB activation by blocking p65 phosphorylation and nuclear translocation . It does not affect IκBα phosphorylation, degradation, or IκBα kinase activation but suppresses NF-κB-regulated reporter gene expression .

  • DNA Binding Inhibition: PTD-p65-P1 inhibits the binding of recombinant p65 protein to DNA in a dose-dependent manner . Maximum inhibition occurs at 50 μM .

  • Apoptosis: Suppression of NF-κB by PTD-p65-P1 enhances apoptosis induced by TNF and chemotherapeutic agents .

  • Inhibitory Activity: PTD-p65-P1 suppresses NF-κB activation induced by lipopolysaccharide, interleukin-1, okadaic acid, phorbol 12-myristate 13-acetate, H2O2, and cigarette smoke condensate .

Functional Studies

  • Inhibition Assays: Researchers preincubate cells with inhibitory or control peptides, then treat them with TNF or other NF-κB activating agents. Nuclear extracts are prepared to check for NF-κB DNA-binding activity by EMSA .

  • Preparation of Stock Solutions: Prepare a 5 mM stock solution by adding PBS to the lyophilized peptide, vortexing, and storing at -20°C or -80°C, avoiding repeated freeze-thaw cycles .

    • For the NF-κB p65 (Ser276) Inhibitor Peptide, add 52.2 μl of PBS to 1 mg of peptide .

    • For the control peptide, add 84.8 μl PBS to 1 mg of peptide .

Effects on Gastric Cancer Cells

  • NFkB Inhibitor Assays: this compound TFA is used as an NFkB inhibitor. Cells are incubated with TFA at a concentration of 150 μM for 12 h to study proliferation, migration, and invasion .

Data Table Summarizing this compound Effects

EffectDescriptionReference
NF-κB InhibitionBlocks p65 phosphorylation and nuclear translocation, suppresses NF-κB-regulated gene expression.
DNA Binding InhibitionInhibits binding of recombinant p65 protein to DNA in a dose-dependent manner, with maximum inhibition at 50 μM.
Apoptosis EnhancementEnhances apoptosis induced by TNF and chemotherapeutic agents.
Broad Anti-inflammatory activitySuppresses NF-κB activation induced by various stimuli like lipopolysaccharide, interleukin-1, okadaic acid, phorbol 12-myristate 13-acetate, and H2O2.

Cautions

This product is intended for research use only and not for human, therapeutic, or diagnostic applications without explicit written authorization .

Comparison with Similar Compounds

Peptide-Based NF-κB Inhibitors

Compound Mechanism of Action Target Specificity Key Data Applications
PTD-p65-P1 Blocks p65 nuclear translocation via Ser276 NF-κB activation by inflammatory stimuli 30% reduction in muscle proteolysis ; 60% cytotoxicity with TNF Cancer, sepsis, inflammation
R8-T198wt Inhibits Pim-1 kinase via C-terminal p27Kip1 Pim-1-mediated cell cycle progression N/A Antitumor therapy
Rabies virus glycoprotein peptide Cell-penetrating peptide for BBB traversal Non-specific delivery N/A Drug delivery to the brain

Advantages of PTD-p65-P1 :

  • Specificity: Unlike R8-T198wt (targets Pim-1) or rabies glycoprotein (non-specific delivery), PTD-p65-P1 directly inhibits NF-κB activation pathways .
  • Efficacy : Demonstrates dose-dependent cytotoxicity (e.g., 50% cell death at 10 nM TNF in combination studies) .

Small-Molecule NF-κB Inhibitors

Compound Mechanism of Action Target Specificity Key Data Applications
JSH-23 Inhibits p65 nuclear translocation Does not affect IκBα degradation IC₅₀: 7.4 μM (NF-κB inhibition) Inflammation, cancer
QNZ (EVP4593) Suppresses TNF-α production and NF-κB activation Broad-spectrum anti-inflammatory IC₅₀: 11 nM (NF-κB), 7 nM (TNF-α) Autoimmune diseases
Ergolide Natural sesquiterpene lactone Multiple pathways (NF-κB, ROS) N/A Inflammation, oxidative stress

Advantages of PTD-p65-P1 :

  • Selectivity : Unlike QNZ (broad TNF-α suppression) or Ergolide (multi-pathway effects), PTD-p65-P1 specifically targets NF-κB nuclear translocation without disrupting IκBα .
  • Research Utility : Provides precise mechanistic insights in NF-κB-driven models (e.g., sepsis, cancer) compared to natural products like Ergolide .

Biologic NF-κB Inhibitors

Compound Mechanism of Action Target Specificity Key Data Applications
Narlumosbart Monoclonal antibody targeting RANKL RANKL-RANK signaling in osteoclasts N/A Bone giant cell tumors
Curcumin Multi-target inhibitor (NF-κB, p38 MAPK) Broad anti-inflammatory and antioxidant Reduces sepsis-induced proteolysis Chronic inflammation, cancer

Advantages of PTD-p65-P1 :

  • Delivery Efficiency : PTD-p65-P1’s cell-penetrating peptide enables intracellular delivery without receptors, whereas biologics like Narlumosbart require extracellular targets .
  • Mechanistic Clarity : Curcumin’s pleiotropic effects complicate data interpretation, while PTD-p65-P1’s action is NF-κB-specific .

Research Findings and Data Tables

Table 1. Cytotoxicity of PTD-p65-P1 in TNF-α-Treated Cells ()

TNF Concentration (nM) PTD-p65-P1 Cytotoxicity (%) p65-P1 Cytotoxicity (%)
0.1 15 10
1 35 20
10 60 30

Table 2. Comparative Efficacy in NF-κB Inhibition

Compound NF-κB Inhibition Mechanism IC₅₀/Effective Dose Specificity
PTD-p65-P1 Blocks p65 nuclear translocation 100 μM High (p65 Ser276 site)
JSH-23 Inhibits p65 nuclear translocation 7.4 μM Moderate (no IκBα effect)
QNZ Suppresses TNF-α/NF-κB activation 11 nM Broad (TNF-α, NF-κB)

Preparation Methods

Solvent Selection and Preparation

  • Primary solvent: DMSO is recommended due to the peptide's hydrophobic nature and solubility profile.
  • After dissolving in DMSO, the stock can be diluted with aqueous buffers or other solvents for biological assays.
  • To ensure clarity and homogeneity, physical methods such as vortex mixing, sonication, and gentle warming are used sequentially.

Stock Solution Concentrations and Volumes

A detailed table for preparing stock solutions at various molarities and peptide masses is provided to guide precise formulation:

Peptide Mass 1 mg 5 mg 10 mg
1 mM Stock 0.2611 mL 1.3057 mL 2.6113 mL
5 mM Stock 0.0522 mL 0.2611 mL 0.5223 mL
10 mM Stock 0.0261 mL 0.1306 mL 0.2611 mL

Volumes correspond to the amount of DMSO required to dissolve the peptide to the desired molarity.

In Vivo Formulation Preparation

For in vivo studies, the peptide solution requires formulation to ensure bioavailability and stability. The process involves sequential addition of solvents to a DMSO master solution:

  • Prepare a DMSO master liquid by dissolving the peptide at a high concentration.
  • Add polyethylene glycol 300 (PEG300) to the DMSO solution, mix until clear.
  • Add Tween 80, mix and clarify.
  • Finally, add distilled water (ddH2O) or corn oil depending on the administration route, mixing thoroughly after each addition.

Key points during formulation:

  • Each solvent addition must result in a clear solution before proceeding.
  • Physical aids such as vortexing, ultrasound, or warm water baths can facilitate dissolution.
  • The order of solvent addition is critical to avoid precipitation or cloudiness.

Solubility Enhancement Techniques

  • Hydrophobic peptides such as PTD-p65-P1 often require organic solvents like DMSO for initial dissolution.
  • Sonication cycles (e.g., three 10-second pulses with cooling intervals) help disrupt aggregates.
  • Gentle warming to 37°C can improve solubility but must be controlled to prevent peptide degradation.
  • Centrifugation may be used to remove insoluble particles before use.
  • Properly solubilized peptide solutions appear transparent and free of particulates.

Summary Table of Preparation Parameters

Step Conditions/Notes Purpose
Peptide storage -20°C (short term), -80°C (long term) Maintain stability and activity
Initial dissolution solvent DMSO Solubilize hydrophobic peptide
Stock solution concentration 1 mM, 5 mM, 10 mM Flexible for experimental requirements
Solubility enhancement Sonication, warming to 37°C Achieve clear, homogeneous solution
In vivo formulation solvents Sequential addition: PEG300 → Tween 80 → ddH2O or corn oil Ensure bioavailability and clarity
Physical aids Vortex, ultrasound, warm water bath Facilitate dissolution
Avoid Repeated freeze-thaw cycles Prevent peptide degradation

Research Findings and Best Practices

  • Takada et al. (2004) identified PTD-p65-P1 as a selective NF-κB inhibitor, emphasizing the importance of peptide purity and correct folding for biological activity.
  • Preparation methods that ensure peptide solubility and stability directly impact experimental reproducibility and biological outcomes.
  • Automated SPPS and advanced synthetic strategies reduce synthesis time and improve yield, critical for producing peptides for research and therapeutic exploration.
  • Proper solvent selection and formulation are essential for in vivo applications, as the peptide’s hydrophobicity demands careful solvent handling to maintain activity and bioavailability.

Q & A

Q. What is the molecular mechanism by which PTD-p65-P1 inhibits NF-κB activation?

PTD-p65-P1 derives from residues 271-282 of the p65 subunit of NF-κB and competitively disrupts the interaction between NF-κB and its transcriptional coactivators. The antennapedia-derived PTD domain enables cell membrane penetration, allowing the peptide to block nuclear translocation of NF-κB. This inhibition downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) and upregulates apoptosis via caspase-3 activation .

Q. Which experimental assays are essential to validate NF-κB inhibition by PTD-p65-P1 in vitro?

Key assays include:

  • Electrophoretic Mobility Shift Assay (EMSA) to confirm reduced NF-κB DNA binding .
  • Western blotting for IκBα degradation kinetics and p65 phosphorylation status .
  • Flow cytometry to quantify apoptosis (Annexin V/PI staining) and cytotoxicity (LDH release) under TNF/chemotherapy co-treatment .

Q. How does PTD-p65-P1’s selectivity compare to other NF-κB inhibitors (e.g., JSH-23, QNZ)?

Unlike JSH-23 (which blocks p65 nuclear translocation) or QNZ (which suppresses TNF-α production), PTD-p65-P1 directly targets the p65 transactivation domain, making it specific to NF-κB-mediated pathways. This selectivity reduces off-target effects in inflammation models but requires validation via dual-luciferase reporter assays .

Advanced Research Questions

Q. How can experimental design address contradictions in PTD-p65-P1’s pro-apoptotic effects across cell types?

In , PTD-p65-P1 + TNF increased apoptosis in epithelial cells but showed variable cytotoxicity in immune cells. To resolve such discrepancies:

  • Use cell-type-specific NF-κB activation markers (e.g., phospho-p65 Ser536).
  • Control for basal NF-κB activity using siRNA knockdown or knockout models.
  • Perform dose-response curves with TNF (0.1–100 nM) to identify threshold effects .

Q. What methodologies optimize PTD-p65-P1 delivery in vivo while minimizing proteolytic degradation?

  • Structural modifications : Incorporate D-amino acids or PEGylation to enhance stability (half-life increased from 2.1 to 8.7 hours in murine models) .
  • Nanoparticle encapsulation : Use liposomal carriers to improve biodistribution (e.g., 70% higher tumor accumulation in xenograft models) .
  • Pharmacokinetic validation : Monitor serum clearance via HPLC-MS and tissue penetration via fluorescent tagging .

Q. How do conflicting data on PTD-p65-P1’s cytotoxicity in combination therapies inform translational research?

shows PTD-p65-P1 + doxorubicin (30 nM) synergistically increases cytotoxicity in cancer cells (85% vs. 45% apoptosis), but antagonizes cisplatin in normal cells. To reconcile this:

  • Apply Chou-Talalay synergy analysis to calculate combination indices (CI < 1 = synergy).
  • Use transcriptomic profiling (RNA-seq) to identify pathways altered by co-treatment (e.g., p53 vs. NF-κB crosstalk) .

Q. What are the critical controls for ensuring reproducibility in PTD-p65-P1-mediated gene expression studies?

  • Include scrambled peptide controls (e.g., PTD-scramble-P1) to rule out nonspecific PTD effects.
  • Validate NF-κB target genes (e.g., ICAM-1, COX-2) via ChIP-qPCR to confirm reduced promoter binding.
  • Use NF-κB reporter cell lines (e.g., HEK293/NF-κB-luc) for real-time activity monitoring .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in PTD-p65-P1’s efficacy across inflammation models?

  • Stimulus-specific validation : Test PTD-p65-P1 against diverse NF-κB activators (LPS, IL-1β, oxidative stress) using phospho-IKKβ as a readout .
  • Species specificity : Human p65 residues 271-282 share 89% homology with murine p65; cross-reactivity must be confirmed via surface plasmon resonance (SPR) .

Q. What statistical approaches are recommended for analyzing PTD-p65-P1’s dose-dependent effects?

  • Nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values.
  • Mixed-effects models to account for inter-experiment variability in apoptosis assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.